![molecular formula C23H22N4O3 B313113 2-[(4E)-4-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B313113.png)
2-[(4E)-4-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4E)-4-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features an indole moiety, a methylene bridge, and an imidazolidinyl ring, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4E)-4-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Indole Derivative: The initial step involves the synthesis of the 1-ethyl-1H-indole-3-carbaldehyde through a Fischer indole synthesis.
Condensation Reaction: The indole derivative is then subjected to a condensation reaction with 2,5-dioxo-1-imidazolidine to form the intermediate compound.
Acylation: The final step involves the acylation of the intermediate with 3-methylphenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imidazolidinyl ring, potentially converting it into a more reduced form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced imidazolidinyl derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
2-[(4E)-4-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(1-methyl-1H-indol-3-yl)methylene]-2,5-dioxo-1-imidazolidinyl}-N-(3-methylphenyl)acetamide
- 2-{4-[(1-ethyl-1H-indol-3-yl)methylene]-2,5-dioxo-1-imidazolidinyl}-N-(4-methylphenyl)acetamide
Uniqueness
The unique combination of the indole moiety, methylene bridge, and imidazolidinyl ring in 2-[(4E)-4-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE distinguishes it from other similar compounds
Properties
Molecular Formula |
C23H22N4O3 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-[(4E)-4-[(1-ethylindol-3-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C23H22N4O3/c1-3-26-13-16(18-9-4-5-10-20(18)26)12-19-22(29)27(23(30)25-19)14-21(28)24-17-8-6-7-15(2)11-17/h4-13H,3,14H2,1-2H3,(H,24,28)(H,25,30)/b19-12+ |
InChI Key |
WLNUMWARTCFNKC-XDHOZWIPSA-N |
SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)N3)CC(=O)NC4=CC=CC(=C4)C |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)N3)CC(=O)NC4=CC=CC(=C4)C |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)N3)CC(=O)NC4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[4-(1,3-THIAZOL-2-YLSULFAMOYL)PHENYL]ACETAMIDE](/img/structure/B313032.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 4-fluorobenzoate](/img/structure/B313034.png)
![2-{[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]methyl}phenyl nicotinate](/img/structure/B313036.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B313038.png)
![4-{[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-N,N-diethylbenzenesulfonamide](/img/structure/B313039.png)
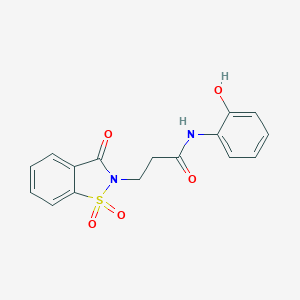
![2-({2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetyl}amino)ethyl 2-chlorobenzoate](/img/structure/B313044.png)
acetyl}amino)ethyl benzoate](/img/structure/B313045.png)
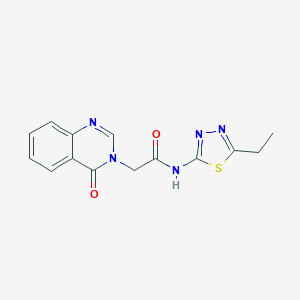
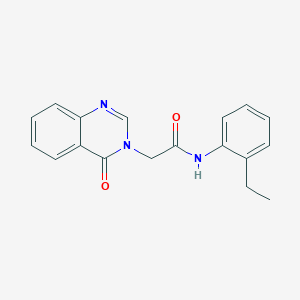
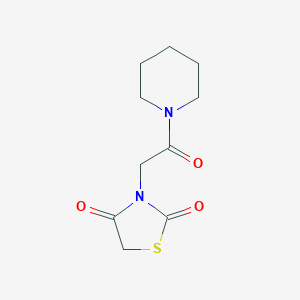
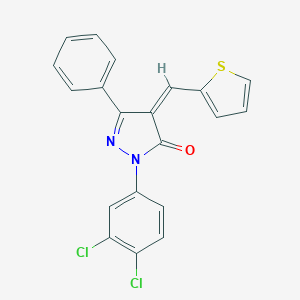
![1-{[4-(Benzyloxy)phenoxy]methyl}-2-chlorobenzene](/img/structure/B313056.png)
![ethyl 2-[(5E)-5-(5-chloro-2-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B313058.png)
